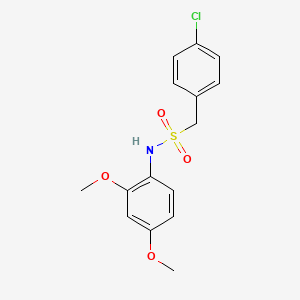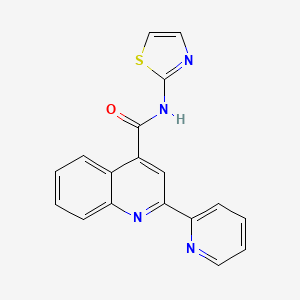
1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide
Overview
Description
1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide, also known as TAK-715, is a chemical compound that has been studied for its potential use as an anti-inflammatory agent. It belongs to the class of sulfonamide compounds and has been shown to have promising results in preclinical studies.
Mechanism of Action
1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide inhibits the activity of p38 MAP kinase by binding to the ATP-binding site of the protein. This binding prevents the phosphorylation of downstream targets of p38 MAP kinase, leading to a decrease in the production of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide has been shown to have anti-inflammatory effects in various preclinical models of inflammation. It has been shown to reduce inflammation in models of rheumatoid arthritis, osteoarthritis, and asthma. Additionally, 1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide in lab experiments is its specificity for p38 MAP kinase. This specificity allows for targeted inhibition of the inflammatory response without affecting other cellular processes. However, one limitation of using 1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide is its potential toxicity. Studies have shown that 1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide can cause liver toxicity in some animal models, which may limit its use in clinical settings.
Future Directions
For research on 1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide include further studies on its potential use as an anti-inflammatory agent in clinical settings. Additionally, research could focus on identifying potential side effects and developing strategies to minimize toxicity. Finally, research could explore the potential use of 1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide in the treatment of neurodegenerative diseases.
Scientific Research Applications
1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide has been extensively studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the activity of a protein called p38 MAP kinase, which is involved in the inflammatory response. This inhibition leads to a reduction in the production of inflammatory cytokines and chemokines, resulting in a decrease in inflammation.
properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-20-13-7-8-14(15(9-13)21-2)17-22(18,19)10-11-3-5-12(16)6-4-11/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVHMOXHXNFIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B4794034.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine](/img/structure/B4794042.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-1-naphthamide](/img/structure/B4794048.png)
![3-({3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4794054.png)
![2-butyryl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4794066.png)
![N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-2-furamide](/img/structure/B4794067.png)
![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methylpiperidine](/img/structure/B4794068.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4794074.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4794086.png)
![5,7-diethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4794088.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4794107.png)
![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4794123.png)
![4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide](/img/structure/B4794131.png)